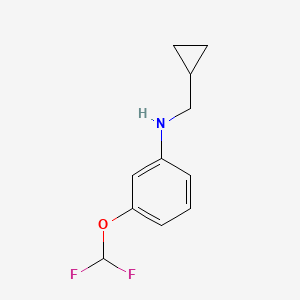

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline

Description

N-(Cyclopropylmethyl)-3-(difluoromethoxy)aniline is an aniline derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom and a difluoromethoxy (-OCHF₂) substituent at the 3-position of the benzene ring (Figure 1). This combination of substituents may influence the compound’s physicochemical properties, such as lipophilicity (logP) and acidity of the aniline NH group, as well as its reactivity in further synthetic transformations.

The presence of the difluoromethoxy group is notable in medicinal chemistry, as such substituents are often employed to enhance metabolic stability and bioavailability in drug candidates.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-2-9(6-10)14-7-8-4-5-8/h1-3,6,8,11,14H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRYTACBUDYIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=CC=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline can be achieved through a multi-step process involving the following key reactions:

N-cyclopropylation of aniline derivatives: This step involves the reaction of aniline or its derivatives with cyclopropylboronic acid in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate under an air atmosphere.

N-difluoromethylation of aniline derivatives: This step involves the use of ethyl bromodifluoroacetate as a difluorocarbene source in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the aniline ring.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl and difluoromethoxy groups may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(3-Phenylpropyl)-3-chloro-4-(difluoromethoxy)aniline (C₁₆H₁₆ClF₂NO)

- N-Substituent : 3-Phenylpropyl (bulky, aromatic, lipophilic).

- Ring Substituents : Chloro (-Cl) at position 3 and difluoromethoxy (-OCHF₂) at position 4.

- The additional chloro substituent introduces a stronger electron-withdrawing effect, further deactivating the aromatic ring toward electrophilic substitution.

N-(Pyridin-3-ylmethyl)-4-(5-(3-(difluoromethoxy)phenyl)isoxazol-3-yl)aniline (C₂₄H₁₈F₂N₂O₂)

- N-Substituent : Pyridin-3-ylmethyl (heteroaromatic, hydrogen-bond acceptor).

- Ring Substituents : Difluoromethoxy at position 3 and an isoxazole ring at position 4.

- Key Differences: The pyridinyl group introduces basicity and hydrogen-bonding capability, which may influence target binding in biological systems.

Structural Analogues with Varied Ring Substituents

N,N-Dimethyl-3-(trifluoromethyl)aniline (C₁₀H₁₀F₃N)

- Ring Substituent : Trifluoromethyl (-CF₃) at position 3.

- N-Substituent : Dimethyl (-N(CH₃)₂).

- Key Differences: The -CF₃ group is more electron-withdrawing than -OCHF₂, leading to greater deactivation of the aromatic ring. Dimethylamino groups increase steric hindrance and reduce NH acidity compared to cyclopropylmethyl.

3-(Difluoromethoxy)-N-(thiolan-3-ylmethyl)aniline (C₁₅H₂₃NOS)

- Ring Substituent : Difluoromethoxy at position 3.

- N-Substituent : Thiolan-3-ylmethyl (tetrahydrothiophene-derived).

- Key Differences: The thiolane group introduces sulfur-based polarity and conformational flexibility. Potential for hydrogen bonding via sulfur or oxygen atoms.

Combined Substituent Effects

2-(Difluoromethoxy)-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline (C₁₆H₁₇F₂NO₂)

- Ring Substituent : Difluoromethoxy at position 2.

- N-Substituent : Furylmethyl with a methylcyclopropyl group.

- Key Differences: Ortho-substituted difluoromethoxy may sterically hinder interactions at the NH site.

Data Tables

Table 1. Comparison of Key Structural Features

*Calculated based on formula C₁₁H₁₃F₂NO.

Table 2. Electronic Effects of Substituents

| Substituent | σₚ (Hammett Constant) | Electronic Effect |

|---|---|---|

| -OCHF₂ (meta) | ~0.45 | Moderate EWG |

| -CF₃ (meta) | 0.54 | Strong EWG |

| -Cl (meta) | 0.37 | Moderate EWG |

| Cyclopropylmethyl (N) | N/A | Steric bulk |

EWG = Electron-Withdrawing Group

Biological Activity

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological interactions, and implications for medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, with a difluoromethoxy substituent at the 3-position. Its molecular formula is . The synthesis typically involves multi-step processes, including:

- N-cyclopropylation of aniline derivatives : Utilizing cyclopropylboronic acid in the presence of copper(II) acetate and sodium carbonate.

- N-difluoromethylation : Employing ethyl bromodifluoroacetate as a difluorocarbene source under basic conditions.

These methods are designed to optimize yields and ensure purity for potential industrial applications.

Pharmacological Properties

Research indicates that compounds with aniline structures often exhibit various pharmacological properties, including:

- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, although specific mechanisms and efficacy against various bacterial strains require further investigation.

- Antifungal Activity : Similar to its antibacterial potential, antifungal activities are also being explored, highlighting the compound's versatility in targeting different pathogens.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The unique structural features, particularly the cyclopropylmethyl and difluoromethoxy groups, may enhance binding affinities to certain enzymes or receptors. Understanding these interactions is crucial for evaluating its therapeutic applications.

Structure-Activity Relationship (SAR)

Initial SAR studies indicate that modifications to the compound can significantly influence its biological activity. For instance, derivatives with different substituents on the aniline ring have shown varying degrees of potency against specific targets. A notable finding includes the identification of a meta-substituted phenyl derivative displaying high potency (IC50 = 0.8 μM) against SMYD2, a protein implicated in cancer biology .

| Compound | IC50 (μM) | Binding Efficiency |

|---|---|---|

| 3-(difluoromethoxy)phenyl derivative | 0.8 | 12.5 |

| 3-chloro-4-fluorophenyl derivative | 1.7 | Not specified |

| 3,4-dichlorophenyl derivative | 3.3 | Not specified |

| 2,2-difluoro-1,3-benzodioxol-5-yl derivative | 2.2 | Not specified |

Case Studies

While comprehensive clinical data on this compound remains limited, several studies have investigated similar compounds within its structural class:

- In Vivo Studies : Research involving related aniline derivatives has demonstrated promising results in preclinical models for various diseases, including cancer and inflammatory conditions .

- Mechanistic Insights : Investigations into the binding modes of structurally similar inhibitors have provided insights into how modifications can enhance selectivity and potency against specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.